N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide is a complex organic compound with a molecular formula of C14H23NO4S This compound is known for its unique chemical structure, which includes a benzamide core substituted with a hydroxy group, a methyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Addition of the Sulfamoyl Group: The sulfamoyl group is added through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Halides, alkoxides
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-9-17(4)22(20,21)13-8-6-7-12(10-13)14(19)16-15(2,3)11-18/h6-8,10,18H,5,9,11H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRIGIUTWAJMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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